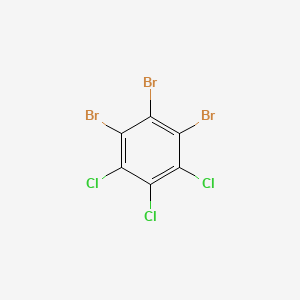
1,2,3-Tribromo-4,5,6-trichloro-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tribromo-4,5,6-trichloro-benzene is a halogenated aromatic compound with the molecular formula C6Br3Cl3 and a molecular weight of 418.138 g/mol . This compound is characterized by the presence of three bromine atoms and three chlorine atoms attached to a benzene ring. It is a rare and unique chemical often used in early discovery research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-4,5,6-trichloro-benzene can be synthesized through the bromination and chlorination of benzene derivatives. The process typically involves the use of bromine and chlorine in the presence of a catalyst or under specific reaction conditions to ensure selective halogenation .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Tribromo-4,5,6-trichloro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1,2,3-Tribromo-4,5,6-trichloro-benzene has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism by which 1,2,3-tribromo-4,5,6-trichloro-benzene exerts its effects involves interactions with molecular targets and pathways. The compound’s halogen atoms can form halogen bonds with other molecules, influencing their reactivity and stability. These interactions can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
1,2,3-Tribromobenzene: This compound has three bromine atoms attached to the benzene ring but lacks chlorine atoms.
1,2,4-Tribromobenzene: Similar to 1,2,3-tribromobenzene but with a different substitution pattern.
1,3,5-Tribromobenzene: Another isomer with three bromine atoms in a symmetrical arrangement.
1,2,3-Trichlorobenzene: This compound has three chlorine atoms attached to the benzene ring but lacks bromine atoms.
Uniqueness: 1,2,3-Tribromo-4,5,6-trichloro-benzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propiedades
Número CAS |
13075-00-8 |
|---|---|
Fórmula molecular |
C6Br3Cl3 |
Peso molecular |
418.1 g/mol |
Nombre IUPAC |
1,2,3-tribromo-4,5,6-trichlorobenzene |
InChI |
InChI=1S/C6Br3Cl3/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
Clave InChI |
IHTCQYOMBIVIBF-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Br)Br)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15078489.png)
![4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde](/img/structure/B15078491.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B15078498.png)
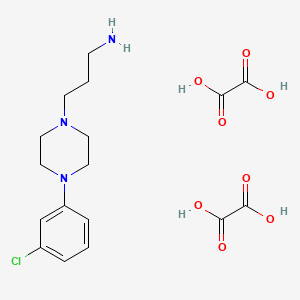
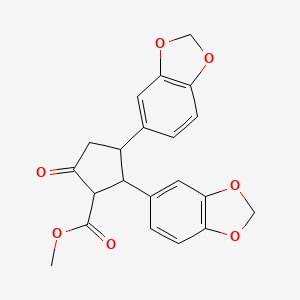
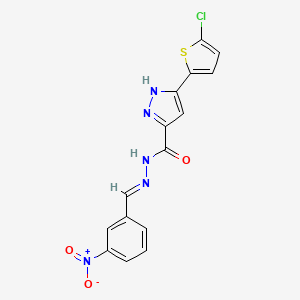
![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078519.png)
![2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15078523.png)
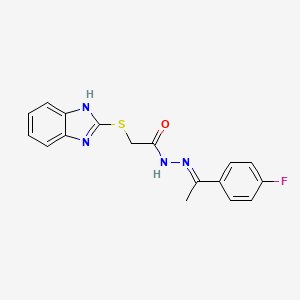
![4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078537.png)
![4-{(E)-[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B15078538.png)
![11-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B15078557.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea](/img/structure/B15078573.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B15078577.png)
